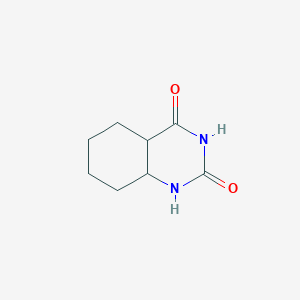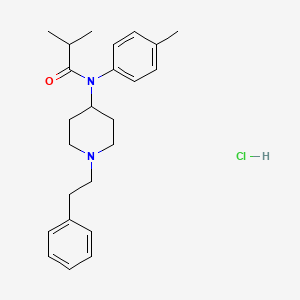
6-Pyridin-4-yldiazinan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pyridin-4-yl-2H-pyridazin-3-one is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is known for its diverse pharmacological activities and is used as a scaffold in medicinal chemistry . The molecular formula of 6-Pyridin-4-yl-2H-pyridazin-3-one is C9H7N3O, and it has a molecular weight of 173.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-4-yl-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for 6-Pyridin-4-yl-2H-pyridazin-3-one are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Pyridin-4-yl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyridazinone ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . Reaction conditions typically involve cyclization and oxidation steps, often in the presence of catalysts or oxidizing agents like PCl5 .
Major Products
The major products formed from these reactions are various derivatives of 6-Pyridin-4-yl-2H-pyridazin-3-one, which exhibit a range of pharmacological activities .
Aplicaciones Científicas De Investigación
6-Pyridin-4-yl-2H-pyridazin-3-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for potential use in treating hypertension, depression, and other conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Pyridin-4-yl-2H-pyridazin-3-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play roles in vasodilation and anti-inflammatory effects . Additionally, it can bind to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Pyridin-4-yl-2H-pyridazin-3-one include:
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the third position.
Pyrazine: A heterocyclic compound with nitrogen atoms at the 1 and 4 positions.
Uniqueness
6-Pyridin-4-yl-2H-pyridazin-3-one is unique due to its specific structure, which allows for diverse functionalization and a wide range of pharmacological activities . Its ability to interact with multiple molecular targets makes it a valuable scaffold in drug discovery and development .
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
6-pyridin-4-yldiazinan-3-one |
InChI |
InChI=1S/C9H11N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h3-6,8,11H,1-2H2,(H,12,13) |
Clave InChI |
CQHJCHXHVOCQCC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NNC1C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)
![15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)




![(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12359761.png)


![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359774.png)
![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B12359775.png)

![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)

